Ethyl 2-fluorobenzoylformate Ethyl 2-fluorobenzoylformate
Brand Name: Vulcanchem
CAS No.: 1813-93-0
VCID: VC21219155
InChI: InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
SMILES: CCOC(=O)C(=O)C1=CC=CC=C1F
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

Ethyl 2-fluorobenzoylformate

CAS No.: 1813-93-0

Cat. No.: VC21219155

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-fluorobenzoylformate - 1813-93-0

Specification

CAS No. 1813-93-0
Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name ethyl 2-(2-fluorophenyl)-2-oxoacetate
Standard InChI InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Standard InChI Key YMBISXZGELJNMH-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=CC=CC=C1F
Canonical SMILES CCOC(=O)C(=O)C1=CC=CC=C1F

Introduction

Chemical Identity and Structure

Ethyl 2-fluorobenzoylformate, also known by its IUPAC name ethyl 2-(2-fluorophenyl)-2-oxoacetate, is an aromatic compound characterized by a fluorine atom at the ortho position of the benzene ring. The compound features an α-ketoester group that significantly influences its chemical reactivity. Various alternative names exist for this compound, including Ethyl (2-Fluorophenyl)(Oxo)Acetate, 2-Fluoro-oxo-benzeneacetic acid ethyl ester, and Benzeneacetic acid, 2-fluoro-α-oxo-, ethyl ester .

The basic chemical identifier information for Ethyl 2-fluorobenzoylformate is summarized in the table below:

ParameterValue
CAS Number1813-93-0
Molecular FormulaC₁₀H₉FO₃
Molecular Weight196.18 g/mol
MDL NumberMFCD09801420

The compound's structure consists of a 2-fluorophenyl group attached to an oxoacetate moiety, with the latter bearing an ethyl ester functionality. This structural arrangement confers unique chemical properties that make it valuable in organic synthesis and medicinal chemistry applications .

Physical Properties and Characteristics

Ethyl 2-fluorobenzoylformate possesses distinct physical properties that influence its handling, storage, and applications in laboratory and industrial settings. The compound typically appears as a yellow liquid or crystalline solid, depending on temperature and purity .

Key physical properties of Ethyl 2-fluorobenzoylformate are presented in the following table:

PropertyValue
Physical StateYellow liquid/solid
Boiling Point149-152 °C (at 30 Torr)
Density1.213±0.06 g/cm³
Storage TemperatureRoom temperature, sealed in dry conditions

The compound's relatively high boiling point contributes to its stability under standard laboratory conditions, though it should be protected from moisture to prevent hydrolysis of the ester group. The density value of approximately 1.213 g/cm³ indicates that it is heavier than water, which is typical for organohalogen compounds .

Synthesis and Production Methods

Laboratory Synthesis

Ethyl 2-fluorobenzoylformate is typically synthesized in laboratory settings through the esterification of 2-fluorobenzoylformic acid with ethanol under acidic conditions. Alternative synthetic routes may involve the oxidation of appropriate precursors followed by esterification, or direct reaction of 2-fluorobenzaldehyde with ethyl chlorooxoacetate in the presence of suitable catalysts.

The general reaction scheme involves:

  • Preparation of the 2-fluorobenzoylformic acid intermediate

  • Esterification with ethanol under acidic catalysis

  • Purification through distillation or recrystallization techniques

Industrial Production

In industrial settings, the production of Ethyl 2-fluorobenzoylformate often employs continuous flow reactors that allow for precise control of reaction parameters. These systems enable consistent product quality and higher throughput compared to batch processes. The industrial synthesis typically follows similar chemical pathways as laboratory methods but with optimized conditions for scale-up and cost-effectiveness.

Chemical Reactivity and Applications

Reactivity Profile

Ethyl 2-fluorobenzoylformate exhibits reactivity patterns characteristic of α-ketoesters, with the carbonyl groups serving as electrophilic centers. The presence of the fluorine atom at the ortho position of the benzene ring influences the electronic distribution within the molecule, thereby modifying its reactivity compared to non-fluorinated analogues.

Key reactive sites include:

  • The ketone carbonyl group (highly electrophilic)

  • The ester carbonyl group (moderately electrophilic)

  • The aromatic ring (capable of electrophilic substitution with reduced reactivity due to the fluorine substituent)

Applications in Organic Synthesis

As a versatile building block, Ethyl 2-fluorobenzoylformate finds extensive use in organic synthesis pathways. The compound serves as a precursor for the preparation of various fluorinated derivatives with potential applications in medicinal chemistry and materials science. By incorporating this compound into synthesis pathways, chemists can access a diverse range of derivatives that exhibit targeted properties for specific applications .

Common synthetic applications include:

  • Preparation of fluorinated heterocycles

  • Synthesis of biologically active compounds

  • Development of fluorinated functional materials

Biological Activity and Pharmaceutical Applications

Recent studies have highlighted the potential biological activities of Ethyl 2-fluorobenzoylformate and its derivatives, particularly in anticancer, anti-inflammatory, and antimicrobial domains. The unique electronic and steric properties conferred by the fluorine substituent contribute to these biological effects, making this compound of interest for pharmaceutical research and development.

ClassificationDetails
GHS SymbolGHS07 (Exclamation Mark/Irritant)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparison with Related Fluorinated Benzoylformates

Structural Analogues

Ethyl 2-fluorobenzoylformate belongs to a family of fluorinated benzoylformates that share similar structural features but differ in the position of substituents. These structural variations result in distinct physical, chemical, and biological properties.

The table below compares Ethyl 2-fluorobenzoylformate with its structural analogues:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 2-fluorobenzoylformate1813-93-0C₁₀H₉FO₃196.18Fluorine at ortho position
Ethyl 3-fluorobenzoylformate110193-59-4C₁₀H₉FO₃196.18Fluorine at meta position
Ethyl 4-chloro-2-fluorobenzoylformate228998-72-9C₁₀H₈ClFO₃230.62Fluorine at ortho, chlorine at para position
Ethyl 4-bromo-2-fluorobenzoylformate668970-56-7C₁₀H₈BrFO₃275.07Fluorine at ortho, bromine at para position
Ethyl-2-cyano-3-fluorobenzoylformate951888-13-4C₁₁H₈FNO₃UnknownFluorine at meta, cyano at ortho position

Comparative Properties and Applications

The position and nature of substituents on the benzene ring significantly influence the compounds' physical properties and reactivity profiles. For instance:

  • The ortho-fluorine in Ethyl 2-fluorobenzoylformate affects its reactivity differently than the meta-fluorine in Ethyl 3-fluorobenzoylformate

  • The addition of chlorine or bromine substituents in compounds like Ethyl 4-chloro-2-fluorobenzoylformate increases the molecular weight and alters lipophilicity

  • The presence of a cyano group in Ethyl-2-cyano-3-fluorobenzoylformate introduces additional reactivity patterns and potential for further functionalization

These structural differences translate to varying applications in pharmaceutical research, with each compound potentially exhibiting distinct biological activities and target specificity .

Computational and Experimental Data

Recent computational studies have provided insights into the electronic structure and reactivity of Ethyl 2-fluorobenzoylformate. Calculated molecular descriptors include:

PropertyValue
Polar Surface Area (PSA)43.37 Ų
LogP1.57
Vapor Pressure0.00633 mmHg at 25°C
Refractive Index1.497

These parameters are crucial for predicting the compound's behavior in biological systems, particularly its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are essential considerations in drug discovery and development .

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